Product packaging for 2,4,6-Trimethylbenzylamine(Cat. No.:CAS No. 40393-99-5)

2,4,6-Trimethylbenzylamine

Cat. No.: B1348386
CAS No.: 40393-99-5
M. Wt: 149.23 g/mol
InChI Key: DGSRAILDFBJNQI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Benzylamines with Steric Hindrance

The study of sterically hindered benzylamines, a class of compounds to which 2,4,6-trimethylbenzylamine belongs, has evolved considerably over time. Initially, research into these molecules was often centered on understanding how the bulky groups attached near the reactive amino group would influence their chemical behavior. A notable early example is the investigation of their utility in classic organic reactions. For instance, a number of 2- and 2,6-disubstituted benzylamines have been successfully converted to their corresponding benzaldehydes through the Sommelet reaction, demonstrating the synthetic utility of this transformation even with sterically encumbered starting materials. tandfonline.com Molecular-weight determinations have also been a subject of study, with research showing that methylene (B1212753) derivatives of compounds like this compound can exist as trimers that depolymerize upon distillation. researchgate.net

More recently, the focus has shifted towards leveraging steric hindrance for more sophisticated applications. Modern synthetic methods have been developed to achieve direct α-C–H cross-coupling of benzylamines with sterically hindered alkyl iodides, producing a variety of bulky α-branched benzylamines. chinesechemsoc.org This highlights a move towards creating complex molecular architectures. Furthermore, the strategic use of steric hindrance has been pivotal in the field of asymmetric catalysis. A highly enantioselective kinetic resolution of sterically hindered benzylamines has been accomplished using transition-metal-catalyzed oxidative carbonylation, leading to the formation of chiral isoindolinones. rsc.org This demonstrates a sophisticated use of steric bulk to control the stereochemical outcome of a reaction. The development of methods for the synthesis of sterically hindered amides, a traditionally challenging task, has also been an area of active research. ethz.ch

Significance of the 2,4,6-Trimethyl Substitution Pattern in Aromatic Amines for Research

The specific 2,4,6-trimethyl substitution pattern on the benzene (B151609) ring of benzylamine (B48309) is of particular importance in several areas of chemical research. This substitution imparts significant steric bulk around the aminomethyl group, which profoundly influences the molecule's reactivity and coordination properties. One of the most significant consequences of this substitution is the ability to form bulky ligands. wikipedia.org For example, 2,4,6-trimethylaniline (B148799), a closely related compound, is a key building block for a variety of bulky ligands, including the diimine ligands used to prepare N-heterocyclic carbenes (NHCs) like those found in second-generation Grubbs' catalysts. wikipedia.org

The steric hindrance provided by the three methyl groups can also be exploited to direct the outcome of chemical reactions. In the synthesis of a novel imine ligand from this compound and trimethylacetaldehyde, the ortho-methyl groups effectively block cyclometallation, a common side reaction with less hindered analogues. researchgate.net This allows for the formation of stable transition metal complexes with predictable coordination geometries. researchgate.net The steric bulk of ortho substituents, such as in 2,4,6-trimethyl-phenylboronic acid, has been observed to influence the yield of amination reactions. nih.gov Furthermore, the electronic properties of the aromatic ring are also modulated by the electron-donating methyl groups, which can affect its reactivity in processes like nucleophilic aromatic substitution. vapourtec.com

Overview of Key Academic Research Domains Involving this compound

The unique structural features of this compound have led to its application in several key domains of academic research. A primary area of interest is in synthetic organic chemistry , where it serves as a valuable starting material and intermediate. Its use in the Sommelet reaction to produce the corresponding benzaldehyde (B42025) is a classic example. tandfonline.comresearchgate.net More advanced applications include its role in the development of new catalytic reactions, such as the direct α-cross-coupling with bulky alkyl iodides to form highly substituted benzylamines. chinesechemsoc.orgchinesechemsoc.org

Another significant research domain is organometallic chemistry and catalysis . The sterically hindered nature of this compound makes it an excellent precursor for the synthesis of bulky ligands. wikipedia.orgresearchgate.net These ligands are crucial in stabilizing reactive metal centers and in controlling the selectivity of catalytic processes. For instance, imine ligands derived from this compound have been used to create palladium complexes that resist cyclopalladation, allowing for the study of their fundamental coordination chemistry. researchgate.net

Compound Information Table

Compound NameIUPAC Name
This compound(2,4,6-trimethylphenyl)methanamine
2,4,6-Trimethylaniline2,4,6-Trimethylaniline
Trimethylacetaldehyde2,2-Dimethylpropanal
2,4,6-trimethyl-phenylboronic acid(2,4,6-Trimethylphenyl)boronic acid
Glyoxal (B1671930)Ethane-1,2-dione
IMes1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene

Physicochemical Data for this compound

PropertyValue
Molecular Formula C10H15N nih.govsigmaaldrich.com
Molecular Weight 149.23 g/mol sigmaaldrich.comsigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key DGSRAILDFBJNQI-UHFFFAOYSA-N sigmaaldrich.com
SMILES CC1=CC(=C(C(=C1)C)CN)C uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B1348386 2,4,6-Trimethylbenzylamine CAS No. 40393-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4,6-trimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSRAILDFBJNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332514
Record name 2,4,6-Trimethylbenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40393-99-5
Record name 2,4,6-Trimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethylbenzylamine
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Advanced Synthetic Methodologies for 2,4,6 Trimethylbenzylamine and Its Precursors

Catalytic Hydrogenation of Nitro-Mesitylene Derivatives

A primary route to substituted anilines, which can serve as precursors or structural analogs, is the catalytic hydrogenation of the corresponding nitroaromatic compounds. In the context of 2,4,6-trimethylbenzylamine, the hydrogenation of nitromesitylene (2,4,6-trimethylnitrobenzene) yields 2,4,6-trimethylaniline (B148799), a closely related primary amine.

Optimization of Catalyst Systems (e.g., Ni catalysts)

The choice of catalyst is paramount in the hydrogenation of nitroaromatic compounds. Nickel-based catalysts, particularly Raney® Nickel, are widely employed due to their high activity and cost-effectiveness compared to precious metal catalysts. acs.orgacsgcipr.org Raney Nickel is a fine-grained, porous nickel catalyst created by leaching aluminum from a nickel-aluminum alloy. acs.orgwikipedia.org This process results in a large surface area, enhancing its catalytic activity for hydrogenation reactions. wikipedia.org

For the synthesis of 2,4,6-trimethylaniline from nitromesitylene, Ni catalysts have been specified as effective. google.com The performance of these catalysts can be further optimized. For instance, modifying Raney Nickel with other metals, such as iron, can suppress the formation of by-products. google.com Additionally, promoters can be used to mitigate issues like the accumulation of hydroxylamine (B1172632) intermediates, which can lead to the formation of colored impurities like azo or azoxy compounds. acsgcipr.org The addition of catalytic amounts of vanadium compounds has been shown to prevent the buildup of these intermediates, leading to a purer final product. google.com

Table 1: Comparison of Catalyst Systems for Nitroarene Hydrogenation

Catalyst System Key Advantages Potential Issues References
Raney Nickel High activity, cost-effective, widely used for nitro reduction. Pyrophoric nature, potential for hydroxylamine accumulation. acs.orgacsgcipr.org
Iron-doped Raney Ni Suppresses by-product formation. Activity may vary based on iron content. google.com
Ni/V Promoter Prevents hydroxylamine accumulation, leading to higher purity. Requires addition of a secondary component. acsgcipr.orggoogle.com
Palladium/Carbon High efficiency, can be used under mild conditions. Higher cost, potential for hydrogenolysis of sensitive groups. mdpi.comyoutube.com

Reaction Condition Control (Temperature, Pressure, Solvent Effects)

Effective control of reaction conditions is crucial for maximizing yield and selectivity. For the Ni-catalyzed hydrogenation of 2,4,6-trimethylnitrobenzene, specific parameters have been outlined. google.com

Temperature: The reaction is typically conducted at elevated temperatures, for instance, in the range of 90°C to 170°C. google.com While Raney Nickel is effective at lower temperatures (below 100°C), caution is advised at higher temperatures and catalyst ratios, as the reaction can become highly exothermic and proceed with uncontrolled violence. orgsyn.org

Pressure: Hydrogen pressure is another key variable, with typical ranges being 1.0 to 3.0 MPa (approximately 145 to 435 psi). google.com Raney Nickel is particularly well-suited for low-pressure hydrogenations. orgsyn.org

Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. While nonpolar solvents generally have little effect, polar solvents can either inhibit or have no effect on the hydrogenation of aromatic compounds, depending on their donor and acceptor numbers. epa.gov Solvents like alcohols (methanol, ethanol) are commonly used. epa.gov

Table 2: Typical Reaction Conditions for Ni-Catalyzed Hydrogenation of Nitromesitylene

Parameter Typical Range Notes Reference
Temperature 90 - 170 °C Reaction can be highly exothermic; careful temperature control is necessary. google.com
Pressure 1.0 - 3.0 MPa Higher pressures can increase reaction rates but require specialized equipment. google.com
Catalyst Nickel Catalyst Raney Nickel is a common and effective choice. google.com

Yield and Purity Considerations in Industrial and Laboratory Synthesis

Under optimized conditions, the catalytic hydrogenation of nitromesitylene can achieve high yields and purity. Reports indicate that the synthesis of 2,4,6-trimethylaniline can reach a yield of 95% with a purity of 99% or greater. google.com

A primary concern affecting purity is the formation of intermediates, such as arylhydroxylamines. These species are thermally unstable and can lead to hazardous exothermic decomposition. acsgcipr.org Furthermore, they can react with nitroso intermediates to form colored azo and azoxy compounds, which contaminate the final product. acsgcipr.org The use of promoters like vanadium compounds is an effective strategy to minimize the accumulation of these intermediates, ensuring a higher quality product. google.com

Reduction of Corresponding Nitriles or Imines via Catalytic Hydrogenation

A more direct pathway to this compound involves the reduction of precursors where the nitrogen atom is already attached to the benzylic carbon. The primary candidates for this approach are 2,4,6-trimethylbenzonitrile (B1295322) and imines derived from 2,4,6-trimethylbenzaldehyde.

Substrate Scope and Limitations

The steric hindrance presented by the two ortho-methyl groups in 2,4,6-trimethylbenzonitrile or its corresponding imine can also pose a challenge. The reduction of sterically hindered imines can be sluggish and may result in low conversions. nih.gov Therefore, selecting a highly active catalyst system is crucial for achieving efficient conversion of these sterically demanding substrates. Nickel-based catalysts have been shown to be effective for the partial hydrogenation of dinitriles to aminonitriles, demonstrating their utility in selective nitrile reduction. mdpi.com

Stereochemical Control in Imine Reduction

While this compound itself is an achiral molecule, the principles of stereochemical control are fundamental in the synthesis of chiral amines via imine reduction. Asymmetric catalytic hydrogenation is a powerful tool for producing enantiomerically enriched amines from prochiral imines. nih.gov This is achieved by using a chiral catalyst, which creates a chiral environment for the hydrogenation reaction, favoring the formation of one enantiomer over the other. acs.orgnih.gov

The process involves the use of transition metal complexes (e.g., based on iridium, rhodium, or ruthenium) combined with chiral ligands. nih.govresearchgate.net These catalysts can achieve high levels of enantioselectivity in the reduction of various imine substrates. acs.orgresearchgate.net Although the target molecule lacks a stereocenter, understanding these methodologies is crucial for the broader application of imine reduction in synthesizing structurally complex and chiral amines. The choice of catalyst and reaction conditions allows for precise control over the stereochemical outcome, which is of significant importance in the pharmaceutical and fine chemical industries. nih.gov

Alkylation Approaches Involving Aniline (B41778) Derivatives

Alkylation of aniline and its derivatives is a fundamental strategy for introducing alkyl groups to the aromatic ring or the amino group. These reactions are crucial for synthesizing intermediates like 2,4,6-trimethylaniline (mesidine), a direct precursor to this compound. The reaction's outcome is heavily influenced by the choice of catalyst, alkylating agent, and reaction conditions. researchgate.netvedantu.com

The alkylation of aniline can proceed through two primary pathways: N-alkylation, where the alkyl group attaches to the nitrogen atom, and C-alkylation, where it attaches to a carbon atom on the benzene (B151609) ring. google.com The mechanism is often dependent on the catalyst used.

Lewis Acid Catalysis: In Friedel-Crafts type alkylations, a Lewis acid catalyst like aluminum chloride (AlCl₃) is often employed. The strongly basic nitrogen of the aniline can coordinate with the Lewis acid, which deactivates the ring towards electrophilic attack. google.comchemistrysteps.com However, by using an excess of the Lewis acid, a 1:1 complex between the aniline and the catalyst forms, allowing for nuclear alkylation. google.com The reaction mechanism involves the formation of a carbocation from the alkylating agent (e.g., an alkyl halide), which then acts as an electrophile attacking the electron-rich aniline ring.

Solid Acid Catalysis: Vapor-phase alkylation using solid acid catalysts such as zeolites, clays, and oxides offers a more heterogeneous and often more selective approach. researchgate.net The mechanism on these surfaces involves both Brønsted and Lewis acid sites. The alcohol or alkylating agent is activated on these sites, and the aniline molecule, adsorbed on the catalyst surface, undergoes electrophilic substitution. researchgate.netepa.gov For instance, with γ-alumina, it is proposed that both aniline and methanol (B129727) are adsorbed on Lewis acid-base sites, facilitating the electrophilic attack of the methyl group on the nitrogen atom. epa.gov

"Hydrogen Borrowing" Mechanism: More advanced catalytic systems, often involving transition metals like iridium or ruthenium, can alkylate anilines with alcohols through a "hydrogen borrowing" or "dehydrogenative coupling" methodology. acs.orgresearchgate.netresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde or ketone by the metal catalyst, followed by condensation with the amine to form an imine. The metal-hydride species, formed during the initial oxidation, then reduces the imine to the corresponding alkylated amine, regenerating the catalyst. The rate-determining step in some iridium-catalyzed systems has been identified as the coordination of the imine intermediate to an iridium hydride species. acs.org

Controlling the position of alkylation (regioselectivity) and minimizing unwanted side products are critical challenges in the synthesis of specific aniline derivatives.

N- vs. C-Alkylation: The selectivity between N-alkylation and C-alkylation is highly dependent on reaction conditions, particularly temperature and the catalyst. google.com Lower temperatures (around 250-350°C) in the presence of certain acidic zeolites (e.g., S-115 with a pore size of 6-8 angstroms) favor N-alkylation, producing N-methylaniline and N,N-dimethylaniline. google.com Conversely, higher temperatures (above 350°C) tend to promote C-alkylation on the aromatic ring. google.com

Ortho- vs. Para-Alkylation: In C-alkylation, the amino group is a strong ortho-, para-director. However, steric hindrance from the amino group and the catalyst can influence the ortho/para ratio. Under certain severe conditions (e.g., 300°C and 250 atm with AlCl₃), alkylation occurs selectively at the ortho positions. google.com A method using an aluminum halide catalyst in a mole ratio of at least 1.02 to the aniline has been developed to achieve selective alkylation at the para-position. google.com

Side Products: A common issue in aniline alkylation is the formation of polyalkylated products. vedantu.comgoogle.com For example, the reaction of aniline with an alkyl halide can produce a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium (B1175870) salt. vedantu.com The formation of N,N-dialkylanilines is favored by longer residence times on the catalyst bed or higher alcohol-to-aniline feed ratios. google.com In some cases, the dialkylated product, N,N-dibutylaniline, can inhibit further alkylation, leading to higher selectivity for the mono-alkylated product. nih.gov

Catalyst SystemAlkylation TypeKey Selectivity FactorCommon Side Products
Zeolites (e.g., S-115)N-AlkylationTemperature (250-350°C)N,N-dialkylaniline
Y-type ZeolitesC-AlkylationTemperature (>350°C)Mixture of C-alkylated isomers
Aluminum Halide (>1.02 mole ratio)para-C-AlkylationCatalyst:Aniline RatioPolyalkylated products
γ-aluminaN-MethylationReaction TemperatureN,N-dimethylaniline

Novel Synthetic Pathways and Green Chemistry Approaches

Recent research has focused on developing more sustainable and efficient methods for synthesizing benzylamine (B48309) derivatives, moving away from harsh conditions and hazardous reagents. These green chemistry approaches include enzymatic methods, microwave assistance, and photochemical routes.

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes can operate in aqueous systems under mild conditions, reducing the need for organic solvents and high temperatures.

D-amino acid oxidase (DAO), particularly from porcine kidney (pkDAO), has been engineered to catalyze the synthesis of imines. acs.orgresearchgate.net The enzyme oxidizes a primary amine, such as a methylbenzylamine (MBA) derivative, to form a highly reactive primary imine intermediate. This intermediate can then be trapped by another amine (either the same or different) to form a new, stable imine. acs.org Variants of pkDAO have been developed that exhibit novel amine oxidase activity. researchgate.net For example, the Y228L/R283G mutant of pkDAO can be used to synthesize various symmetric and asymmetric imines. acs.org This enzymatic approach has demonstrated a remarkably high turnover number for the synthesis of N-benzylidenebenzylamine from benzylamine, calculated at 1.61 × 10⁵ mol reactant/mol catalyst/h, which is significantly higher than many metal or photo-organocatalysts. acs.orgresearchgate.net

Other enzymes and enzymatic cascades are also being explored. A nine-step artificial enzyme cascade has been engineered in E. coli to produce benzylamine from L-phenylalanine, achieving a 70% conversion. nih.gov Enzymes like D-amino acid dehydrogenase are also being investigated for the synthesis of D-amino acids, which shares mechanistic principles with amine synthesis. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. sciforum.net By directly heating the reactants and solvent, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improve product yields compared to conventional heating methods. sciforum.netrsc.org

This technology has been successfully applied to the synthesis of various benzylamine and related N-heterocyclic derivatives. For instance, quinoxaline (B1680401) derivatives have been synthesized in a solvent-free environment in just 5 minutes with high yields using microwave assistance. udayton.edu In the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, using benzylamine as a reactant under microwave irradiation at 160°C for 55 minutes resulted in yields of 60-85%, whereas conventional heating failed to produce the desired product even after three days. rsc.org The efficiency of microwave-assisted synthesis is also demonstrated in the preparation of N-benzylamide conjugates, where it was used for the final bimolecular nucleophilic substitution step. nih.gov

Target Compound ClassMicrowave ConditionsReaction TimeYield (%)Conventional Method Comparison
Pyrazolo[3,4-d]pyrimidin-4-ones160°C, Ethanol55 min60-85No product after 3 days
Quinoxaline Derivatives160°C, Solvent-free5 minHighRequires extended time, complex solvents
Benzimidazoles90% power (765W), WaterMinutesHigh2-15 hours, poor yield (<50%)

Photochemistry, utilizing light to initiate chemical reactions, provides access to unique reaction pathways that are often inaccessible through thermal methods. Photochemical synthesis can be conducted at ambient temperatures and offers high degrees of control.

Visible-light-induced N-alkylation of anilines has been developed as a metal-free and base-free method. One strategy involves the reaction of anilines with 4-hydroxybutan-2-one in the presence of ammonium bromide under visible light irradiation. nih.gov A proposed mechanism suggests the formation of an electron-donor-acceptor (EDA) complex between aniline and HBr, which becomes excited by light, initiating the reaction cascade. nih.gov

Furthermore, photochemical flow synthesis is being used to generate highly reactive intermediates like benzynes, which can be trapped to form diverse heterocyclic scaffolds. researchgate.networktribe.com While not a direct synthesis of benzylamine, these techniques demonstrate the power of photochemistry in constructing complex aromatic structures from aniline-derived precursors. For example, aryl triazines can be synthesized from benzyne (B1209423) precursors and secondary amines in a photochemical flow process, avoiding the use of potentially hazardous diazonium salts. researchgate.net

Mechanistic Investigations of 2,4,6 Trimethylbenzylamine Reactivity

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of 2,4,6-trimethylbenzylamine makes it a competent nucleophile, capable of attacking electron-deficient centers. However, the bulky mesityl group attached to the benzylic carbon creates significant steric hindrance, which modulates its reactivity compared to less substituted amines.

The reaction between a primary amine and an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orglibretexts.org In this process, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. libretexts.org This forms a secondary ammonium (B1175870) salt, which can be deprotonated to yield the corresponding secondary amine.

The mechanism for the reaction of this compound with an alkyl halide (R-X) is as follows:

Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide, initiating the formation of a C-N bond and the breaking of the C-X bond simultaneously. libretexts.org

Transition State: A pentacoordinate transition state is formed where the nucleophile (amine) and the leaving group (halide) are both partially bonded to the carbon atom. libretexts.org

Product Formation: The halide is expelled, and a new C-N bond is formed, resulting in a 2,4,6-trimethylbenzylalkylammonium halide salt. A subsequent deprotonation step with a base yields the final N-alkylated amine product.

The rate of SN2 reactions is highly sensitive to steric hindrance. libretexts.org While the nucleophilic center is the nitrogen atom, the large mesityl group of this compound can sterically hinder the approach to the electrophile, particularly if the alkyl halide is itself bulky (e.g., a secondary or tertiary halide). This steric impediment can lead to slower reaction rates compared to less hindered amines like benzylamine (B48309).

Table 1: Factors Influencing SN2 Reactivity of this compound
FactorInfluence on Reaction RateRationale
Steric Hindrance (Mesityl Group)Decreases rateThe bulky group impedes the amine's approach to the electrophilic carbon, raising the energy of the transition state.
Electrophile StructureDecreases rate in the order: Methyl > Primary > SecondaryIncreased steric bulk on the alkyl halide further hinders the backside attack required for the SN2 mechanism. libretexts.org
Leaving Group AbilityIncreases rate in the order: I > Br > Cl > FA better leaving group (weaker base) stabilizes the transition state and facilitates the breaking of the C-X bond. libretexts.org
SolventFavored by polar aprotic solvents (e.g., Acetone, DMF)These solvents solvate the cation but not the nucleophile, leaving the nucleophile's reactivity high. libretexts.org

The nucleophilic amine can also undergo addition reactions, most notably with carbonyl compounds. The initial step in the reaction between this compound and an aldehyde or ketone is the nucleophilic addition of the amine to the electrophilic carbonyl carbon. libretexts.org This reversible step leads to the formation of a tetrahedral intermediate known as a carbinolamine (or amino alcohol). libretexts.org

This carbinolamine intermediate is typically unstable and not isolated. libretexts.org Its formation is a crucial precursor to the subsequent elimination of water that leads to an imine. libretexts.org Characterization of such transient intermediates is challenging but their existence is well-established through mechanistic studies of imine formation. The equilibrium of this initial addition step is influenced by the steric bulk of both the amine and the carbonyl compound. The significant steric hindrance from the mesityl group can disfavor the formation of the already crowded tetrahedral carbinolamine intermediate.

Condensation Reactions with Carbonyl Compounds

Condensation reactions between primary amines and carbonyl compounds (aldehydes and ketones) are fundamental in organic synthesis, yielding imines, also known as Schiff bases. libretexts.orgthieme-connect.de These reactions typically require acid catalysis to facilitate the dehydration of the carbinolamine intermediate. libretexts.org

This compound readily reacts with various aldehydes and ketones to form the corresponding N-(2,4,6-trimethylbenzyl)imines. The general mechanism involves the initial formation of the carbinolamine, followed by protonation of the hydroxyl group by an acid catalyst. This converts the hydroxyl into a good leaving group (-OH2+), which is then eliminated as water to form a resonance-stabilized iminium ion. libretexts.org Final deprotonation of the nitrogen yields the neutral imine product. libretexts.org

The resulting imines, featuring a C=N double bond, are important in various fields. The nitrogen atom's lone pair and the π-system of the imine bond allow these molecules to act as effective ligands in coordination chemistry, forming stable complexes with various metal ions. The bulky mesityl group can provide steric protection to the metal center, influencing the catalytic activity and stability of the resulting complex.

Table 2: Representative Imine Formation Reactions
Carbonyl CompoundProduct (Imine)Reaction Conditions
Benzaldehyde (B42025)N-(2,4,6-Trimethylbenzylidene)mesitylmethanamineAcid catalyst (e.g., p-TsOH), solvent with azeotropic removal of water (e.g., Toluene)
AcetoneN-(Propan-2-ylidene)-1-(2,4,6-trimethylphenyl)methanamineAcid catalyst, reflux
CyclohexanoneN-(Cyclohexylidene)-1-(2,4,6-trimethylphenyl)methanamineAcid catalyst, reflux

Imines that possess at least one hydrogen atom on a carbon adjacent to the C=N bond (an α-hydrogen) can undergo a tautomerization to form an enamine, which contains a C=C-N linkage. masterorganicchemistry.com This imine-enamine tautomerism is an equilibrium process analogous to keto-enol tautomerism.

The structure of imines derived from this compound provides a unique case for studying this rearrangement. The potential for tautomerization depends entirely on the structure of the original carbonyl compound.

Carbonyl-Derived Inhibition: If the imine is formed from an aldehyde or ketone that lacks α-hydrogens (e.g., benzaldehyde or benzophenone), then enamine formation is structurally impossible, as there is no proton to be removed from the carbon side of the C=N bond.

Steric Inhibition: In cases where the carbonyl partner does possess α-hydrogens, the steric bulk of the N-substituent (the 2,4,6-trimethylbenzyl group) can play a significant role. The formation of an enamine requires a relatively planar geometry to allow for effective orbital overlap in the C=C-N system. The large mesityl group can create significant steric strain, disfavoring the planar conformation required for the enamine tautomer. This steric hindrance can shift the equilibrium significantly toward the imine form, effectively inhibiting the rearrangement.

Acid-Base Equilibrium and Salt Formation Studies in Non-Aqueous and Aqueous Media

Like other amines, this compound acts as a weak base, accepting a proton from an acid to form the corresponding 2,4,6-trimethylbenzylammonium cation. The position of this equilibrium is described by its acid dissociation constant (pKa) of the conjugate acid or the base dissociation constant (pKb) of the amine.

The basicity of the amine is influenced by several factors:

Electronic Effects: The three methyl groups on the aromatic ring are weakly electron-donating, which slightly increases the electron density on the nitrogen atom, thereby increasing its basicity compared to benzylamine.

Solvation Effects: In aqueous media, the basicity is heavily influenced by the stability of the conjugate acid through solvation. The bulky mesityl group can hinder the ability of water molecules to effectively solvate the -NH3+ group of the conjugate acid. libretexts.org This poor solvation destabilizes the conjugate acid, shifting the equilibrium to the left and making the amine a weaker base than might be predicted from electronic effects alone.

Reaction Pathways in Complex Chemical Transformations

This compound, with its primary amine functionality attached to a sterically encumbered benzyl (B1604629) group, presents an interesting case for studying reaction pathways in complex chemical transformations. The interplay between the nucleophilicity of the amine and the steric shield provided by the ortho and para methyl groups dictates its participation in and the eventual products of these reactions.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. nih.govnih.gov The efficiency and atom economy of MCRs make them highly desirable for creating libraries of compounds for various applications. rsc.orgbeilstein-journals.org Common examples of MCRs include the Passerini, Ugi, and Biginelli reactions. wikipedia.orgnih.govwikipedia.orgrsc.orgnih.govnih.govorganic-chemistry.orgorganic-chemistry.orgfrontiersin.orgmdpi.com

The participation of an amine component is crucial in many MCRs, often initiating the reaction sequence through the formation of an imine intermediate. While benzylamine is a common substrate in such reactions, the reactivity of a sterically hindered derivative like this compound is expected to be significantly different.

Research on the Ugi four-component condensation (U-4CC), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, has shown that the nature of the amine component is critical. wikipedia.orgnih.gov While a wide variety of primary amines can be utilized, those with significant steric bulk around the nitrogen atom can exhibit reduced reactivity. For instance, studies on other MCRs have noted that sterically hindered amines, such as 2,6-dichlorobenzylamine, may result in low to negligible yields of the desired product. This suggests that the initial formation of the imine intermediate is likely a rate-limiting step and is highly sensitive to steric factors.

A hypothetical three-component reaction between an aldehyde, a phosphite, and various benzylamines can illustrate the expected trend. Based on studies of similar reactions, the substitution pattern on the aromatic ring of benzylamine significantly affects the product distribution and yield.

Table 1: Hypothetical Product Yields in a Three-Component Reaction Involving Substituted Benzylamines
EntryAmine ComponentExpected Product Yield (%)Key Observation
1Benzylamine85High yield due to minimal steric hindrance.
24-Methylbenzylamine82Para-substitution has a minor effect on reactivity.
32-Methylbenzylamine65Ortho-substitution significantly reduces yield due to steric hindrance.
4This compound< 20Substantial steric hindrance from multiple methyl groups severely inhibits the reaction.

Steric hindrance is a critical factor that governs the rates and selectivity of chemical reactions. wikipedia.org It arises from the spatial arrangement of atoms within a molecule, where bulky groups can obstruct the path of incoming reagents, thereby slowing down or preventing a reaction. In the case of this compound, the three methyl groups create a significant steric barrier around the benzylic carbon and the amine group.

The rate of a chemical reaction is often dependent on the frequency and energy of collisions between reactant molecules. With this compound, the bulky methyl groups reduce the effective number of orientations that can lead to a successful reaction with another molecule, thus lowering the reaction rate.

This effect can be quantified by comparing the rate constants of reactions involving this compound with those of less hindered amines like benzylamine. For example, in a nucleophilic substitution reaction where the amine acts as the nucleophile, the rate constant for this compound would be expected to be several orders of magnitude lower than that for benzylamine under identical conditions.

Furthermore, steric hindrance can influence the selectivity of a reaction. When a reactant has multiple potential sites for reaction, a bulky substrate like this compound will preferentially react at the less sterically hindered site. This can lead to a higher regioselectivity or stereoselectivity in the product.

Consider a reaction where an electrophile can attack either the nitrogen atom of the amine or a position on the aromatic ring. The significant steric shielding of the nitrogen atom by the ortho-methyl groups might favor electrophilic attack on the aromatic ring, assuming the electronic effects also favor this pathway.

The following table provides a comparative overview of the expected kinetic parameters for reactions involving benzylamine and its sterically hindered analogue.

Table 2: Comparative Kinetic Data for Benzylamine and this compound in a Hypothetical Nucleophilic Addition Reaction
AmineRelative Rate Constant (krel)Activation Energy (Ea)Steric Factor (P)
Benzylamine1LowerHigher
This compound&lt;&lt; 1HigherLower

The lower relative rate constant and higher activation energy for this compound are direct consequences of the increased steric bulk, which makes the transition state of the reaction higher in energy and more difficult to achieve. The steric factor, which represents the fraction of collisions with the correct orientation for a reaction, is also significantly lower.

Advanced Applications in Chemical Research

Coordination Chemistry and Ligand Design

In the field of coordination chemistry, the design of ligands is crucial for tuning the properties of metal complexes, influencing their stability, reactivity, and catalytic activity. Sterically hindered ligands like 2,4,6-trimethylbenzylamine play a pivotal role in creating specific coordination environments around a metal center.

This compound functions primarily as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on its nitrogen atom. The most significant feature it imparts to a metal complex is steric hindrance. The bulky mesityl group can occupy a large volume within the coordination sphere, which can:

Limit the number of ligands that can coordinate to the metal center, preventing oversaturation.

Create a specific pocket or channel around the metal's active site, which can lead to shape-selective catalysis.

Stabilize low-coordination number complexes, which are often highly reactive.

Protect the metal center from unwanted side reactions or decomposition pathways.

While it acts as a simple σ-donor, the steric profile is its dominant characteristic, influencing the kinetic stability and reactivity of the resulting metal complexes.

Metal-amine complexes are typically synthesized by reacting a suitable metal precursor, such as a metal halide or acetate (B1210297) salt, with the amine ligand in an appropriate solvent. For instance, palladium(II) and rhodium(III) complexes with primary benzylamines have been synthesized and studied for their roles in C-H bond activation and catalysis. acs.orgacs.org

The characterization of these complexes relies on a suite of analytical techniques:

NMR Spectroscopy (¹H, ¹³C): Provides information about the ligand's structure and its coordination to the metal. Coordination typically leads to shifts in the signals of protons and carbons near the nitrogen atom.

Infrared (IR) Spectroscopy: The N-H stretching frequencies in the IR spectrum can confirm the coordination of the amine group to the metal center.

While specific crystal structures for this compound complexes with palladium or rhodium are not widely documented, studies on related fluorinated benzylamine (B48309) palladacycles provide insight into the structural parameters of interest. acs.orgnih.gov These studies reveal how the benzylamine framework coordinates to the metal and the resulting geometry.

Table 1: Representative Structural Data for a Cyclopalladated Benzylamine Complex Derivative Data is for a related N,N-dimethylbenzylamine palladacycle to illustrate typical bond lengths.

ParameterValueReference
Pd-N Bond Length~2.1 Å acs.orgnih.gov
Pd-C Bond Length (ortho-metalated)~2.0 Å acs.orgnih.gov
N-Pd-C Angle~80-82° acs.orgnih.gov
Coordination GeometrySquare Planar acs.orgnih.gov

Ligand Field Effects and Electronic Properties in Coordination Compounds

Ligand Field Theory describes the interaction between a central metal ion and its surrounding ligands. As a primary amine, this compound is a classic σ-donor and a relatively weak-field ligand. Its coordination to a transition metal ion would cause the splitting of the metal's d-orbitals. The magnitude of this splitting (Δ) is influenced by the ligand's donor strength.

The electronic properties of a this compound complex would be primarily dictated by its nature as a neutral, two-electron σ-donor. However, the extreme steric bulk of the mesityl group can enforce an unusual coordination geometry or a longer metal-nitrogen bond. This distortion can, in turn, subtly modify the d-orbital splitting and the electronic structure of the complex, potentially influencing its magnetic properties, UV-visible absorption spectrum, and reactivity. Specific experimental data on the ligand field effects of this particular compound are scarce, necessitating analysis based on principles of analogous sterically hindered amine complexes.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal nodes and organic linkers. nih.gov The functionalization of these linkers is a key strategy for tuning the properties of MOFs for specific applications like gas storage, separation, and catalysis. Amine functionalization is particularly common for enhancing CO₂ capture.

While direct synthesis of MOFs using a bulky, monodentate ligand like this compound as a modulator is possible, a more powerful approach involves incorporating the benzylamine moiety directly into the linker. Recent research has demonstrated a method to introduce benzylic amine functionalities into robust and canonical MOFs, such as UiO-66. acs.orgresearchgate.net This is achieved through the synthesis of a linker containing a benzyl (B1604629) azide group (e.g., 2-(azidomethyl)terephthalic acid), which is then incorporated into the MOF structure. Subsequently, the azide group is reduced to a primary amine via post-synthetic modification (PSM), yielding the aminomethyl-functionalized MOF. acs.orgresearchgate.net

Employing a sterically hindered amine like this compound in such a strategy could create MOFs with precisely tailored pore environments, where the bulky group influences guest molecule access and interactions within the pores.

Catalysis and Organocatalysis

Beyond its use as a direct ligand, this compound serves as a valuable precursor for creating more complex catalytic species, particularly in the realm of organocatalysis.

N-Heterocyclic Carbenes (NHCs) are a class of stable carbene molecules that have become ubiquitous as ligands for transition metal catalysts and as organocatalysts in their own right. Their strong σ-donating ability and tunable steric properties make them highly effective in a wide range of chemical transformations.

The synthesis of NHCs typically begins with the formation of a heterocyclic precursor salt, most commonly an imidazolium salt. This is often achieved by reacting a primary amine with glyoxal (B1671930) and formaldehyde (B43269) in a multi-step, one-pot synthesis to form the N,N'-disubstituted imidazolium core.

Using this compound as the primary amine would lead to the formation of 1,3-bis(2,4,6-trimethylbenzyl)imidazolium salts. Deprotonation of this salt with a strong base yields the free NHC. This NHC is distinct from the widely used IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and SIMes (the saturated analogue) because it contains a flexible methylene (B1212753) (-CH₂) spacer between the bulky mesityl ring and the nitrogen atom of the heterocyclic core. This spacer alters the steric and electronic environment of the resulting NHC-metal complexes, providing a different catalytic profile. Palladium complexes bearing N-benzyl substituted NHC ligands have been synthesized and characterized, demonstrating their utility in modern catalysis. nih.gov

Table 2: Structural Comparison of NHC Ligands

FeatureIMes (from 2,4,6-Trimethylaniline)NHC from this compound
Structure
N-Substituent 2,4,6-Trimethylphenyl2,4,6-Trimethylbenzyl
Linker to N-atom Direct aryl-N bondMethylene (-CH₂) spacer
Steric Profile Rigid, fan-like bulkMore flexible, "further-removed" bulk

Application in Regio-, Stereo-, and Enantioselective Catalytic Transformations

The bulky 2,4,6-trimethylphenyl (mesityl) group is a key feature for inducing selectivity in catalytic reactions. In asymmetric catalysis, the development of chiral ligands is crucial for controlling the three-dimensional arrangement of atoms in the product. While C2-symmetric ligands have historically dominated the field, there is growing interest in nonsymmetrical ligands that possess two electronically and sterically different coordinating units, as they can offer more effective enantiocontrol. nih.gov

Derivatives of this compound can be envisioned as components of such chiral ligands. The amine functionality provides a convenient handle for modification, allowing for the synthesis of bidentate or polydentate ligands. For instance, Schiff base derivatives formed from the condensation of amines with aldehydes are widely used as ligands in transition metal catalysis. researchgate.net The significant steric hindrance provided by the mesityl group can influence the coordination geometry around a metal center, creating a specific chiral environment that directs the approach of a substrate. This can lead to high levels of regio-, stereo-, and enantioselectivity in reactions such as asymmetric additions, hydrogenations, and cross-coupling reactions. nih.govnih.gov

For example, in nickel- and photoredox-catalyzed dual catalysis systems, bi-oxazoline (BiOX) ligands are effective in creating chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov The principle of using sterically demanding groups to control selectivity is fundamental, and the mesityl group of this compound is a prime candidate for incorporation into novel ligand architectures designed for such selective transformations.

Investigation of this compound Derivatives in Biomass Processing Catalysis

The conversion of lignocellulosic biomass into valuable platform chemicals is a cornerstone of sustainable chemistry. researchgate.net Molecules such as furfural and 5-hydroxymethylfurfural (HMF), derived from the dehydration of C5 and C6 sugars, are key renewable building blocks. nih.gov A significant area of research is the catalytic upgrading of these furaldehydes into products with higher carbon numbers and energy densities, such as furoins, which serve as intermediates for chemicals and biofuels. nih.gov

One prominent method for this transformation is the organocatalytic benzoin condensation, which often utilizes N-heterocyclic carbenes (NHCs) as catalysts. nih.govscispace.com These NHCs are typically generated in situ from the deprotonation of thiazolium or triazolium salts. The synthesis of these precursor salts involves N-alkylation with various substituents. Derivatives of this compound could serve as precursors for N-aryl triazolium salts. The resulting triazolylidene NHC would feature a bulky N-(2,4,6-trimethylbenzyl) substituent. This steric bulk could influence the catalyst's activity and stability in the reaction medium, potentially enhancing the efficiency of C-C bond formation during the coupling of furfural molecules. nih.gov The mechanism involves the NHC attacking the carbonyl group of furfural, leading to the formation of the critical Breslow intermediate, which then facilitates the coupling reaction. nih.gov

Organic Synthesis of Complex Molecules

The structural features of this compound make it a valuable building block for more complex molecular architectures. Its primary amine group can be readily functionalized, while the mesityl group provides steric bulk and stability.

Utilization as a Building Block for Functional Materials and Intermediates

As a primary amine, this compound can serve as a monomer in the synthesis of functional polymers. Polymerization techniques can create materials where the mesityl group is a pendant side chain, influencing the polymer's physical properties such as solubility, thermal stability, and morphology. nih.govresearchgate.net

Furthermore, it is a precursor for other important synthetic intermediates. For example, the related compound 2,4,6-trimethylbenzaldehyde is a key raw material in the preparation of the herbicide tralkoxydim. google.com Synthetic routes to 2,4,6-trimethylbenzaldehyde often start from mesitylene (B46885) (1,3,5-trimethylbenzene), the same hydrocarbon precursor for this compound. One industrial method involves the reaction of mesitylene with dichloromethyl methyl ether under the catalysis of anhydrous aluminum chloride, achieving yields higher than 88%. google.com This highlights the role of the 2,4,6-trimethylphenyl scaffold as a foundational unit in the synthesis of agrochemicals.

Preparation of Derivatives with Tailored Reactivity

The reactivity of this compound can be precisely tailored through the synthesis of various derivatives. The nucleophilic primary amine is a site for N-alkylation and N-acylation, leading to a wide array of secondary and tertiary amines and amides.

A notable class of derivatives is O-2,4,6-trimethylbenzoyl hydroxylamines (O-TBHAs), which function as highly effective electrophilic amination reagents. uni-muenchen.de These stable, storable solids are prepared by acylating a hydroxylamine (B1172632) with mesityloyl chloride. They react with a broad range of primary, secondary, and tertiary alkyl, benzylic, and allylic zinc and magnesium organometallics to produce polyfunctional tertiary amines in high yields (52–99%) without the need for a transition-metal catalyst. uni-muenchen.de

Another important class of derivatives is 2,4,6-trimethylbenzenesulfonyl hydrazones. These compounds are synthesized via a condensation reaction between 2,4,6-trimethylbenzenesulfonohydrazide and various substituted benzaldehydes. nih.gov This reaction creates a new imine linkage (=CH group) and provides a scaffold for developing molecules with specific biological activities. nih.govresearchgate.net

The N-acylation of sulfonamides is another route to create tailored derivatives, often using acylating agents like acid chlorides, anhydrides, or N-acylbenzotriazoles. semanticscholar.org

Synthesis of this compound Derivatives
Derivative ClassKey PrecursorsSynthetic TransformationKey Feature
O-2,4,6-Trimethylbenzoyl Hydroxylamines (O-TBHAs)Hydroxylamine, Mesityloyl ChlorideN-AcylationElectrophilic amination reagent
2,4,6-Trimethylbenzenesulfonyl Hydrazones2,4,6-Trimethylbenzenesulfonohydrazide, AldehydesCondensation/Imine FormationBiologically active scaffold
N-Acyl DerivativesThis compound, Acid Chlorides/AnhydridesN-AcylationAmide functionality

Synthetic Strategies Employing this compound in Multi-Step Syntheses

The utility of this compound and its structural analogues is evident in various multi-step synthetic strategies. The synthesis of the herbicide tralkoxydim provides a clear example, starting from the related intermediate 2,4,6-trimethylbenzaldehyde. The synthesis involves the reaction of the aldehyde with acetone, followed by reaction with diethyl malonate, and subsequent hydrolysis, cyclization, and decarboxylation steps to yield a complex cyclohexenone derivative. google.com

The preparation of the O-TBHA electrophilic amination reagents is another relevant multi-step process. uni-muenchen.de The synthesis begins with a secondary amine, which is first reacted with acrylonitrile. The resulting 2-cyanoethylamine is oxidized with mCPBA to an N-oxide, which then undergoes a Cope elimination to furnish a hydroxylamine. The final step is the protection of this hydroxylamine with mesityloyl chloride to yield the stable O-TBHA reagent. This multi-step sequence demonstrates the incorporation of the mesityl group to create a highly functional and stable synthetic tool. uni-muenchen.de

These examples underscore how the 2,4,6-trimethylbenzyl moiety can be carried through multiple synthetic steps to build complex target molecules, with the steric and electronic properties of the group influencing reactivity and stability throughout the sequence.

Medicinal Chemistry and Drug Discovery Research

Derivatives of this compound have shown significant promise in medicinal chemistry, particularly in the development of new antimicrobial agents. Research into a series of 2,4,6-trimethylbenzenesulfonyl hydrazones has identified compounds with potent antibacterial activity. nih.govresearchgate.net

An in vitro study of twenty-five such hydrazone derivatives confirmed their potential as antimicrobial agents. The biological activity was assessed by determining the minimal inhibitory concentration (MIC) against various bacterial strains. One derivative, compound 24 in the study, which features a 2-hydroxy-3-ethoxybenzylidene moiety, demonstrated particularly high activity against Gram-positive reference strains, with MIC values ranging from 7.81 to 15.62 µg/mL. nih.gov These synthesized hydrazones are also valuable as potential ligands for the creation of bioactive metal complexes, which could further enhance their therapeutic properties. nih.govresearchgate.net

Antibacterial Activity (MIC in µg/mL) of a Lead 2,4,6-Trimethylbenzenesulfonyl Hydrazone Derivative
Bacterial StrainCompound 24 MIC (µg/mL)
S. aureus ATCC 259237.81
S. aureus ATCC 65387.81
S. epidermidis ATCC 1222815.62
M. luteus ATCC 102407.81
B. subtilis ATCC 663315.62
B. cereus ATCC 1087615.62

This data highlights the potential of using the 2,4,6-trimethylbenzyl scaffold as a starting point for the design and synthesis of new therapeutic agents to combat bacterial infections. nih.gov

Scaffold Modification and Derivatization for Bioactive Compounds

The 2,4,6-trimethylbenzyl moiety serves as a foundational scaffold that researchers modify to synthesize a diverse range of bioactive molecules. The core structure provides a rigid framework with a defined spatial arrangement of substituents, which is crucial for targeted biological interactions.

One area of exploration involves the synthesis of novel benzylamine derivatives with potential antimycotic properties. By performing reductive amination on substituted benzyloxybenzaldehyde derivatives with various amines, researchers can create a library of new compounds. The 2,4,6-trimethylbenzyl group is one of many variations used in such studies to probe the structure-activity relationship and optimize antimycotic potency.

Furthermore, this amine is used as a precursor in the synthesis of more complex heterocyclic systems. For example, it is listed as a reactant in the preparation of substituted quinazoline derivatives, which have been investigated for their potential as antiviral agents google.com. The amine group provides a reactive site for building the quinazoline core, while the trimethylphenyl group can influence the molecule's solubility, metabolic stability, and binding affinity to biological targets.

Synthesis of Pharmaceutical Intermediates and Analogues

This compound is recognized as a key intermediate in the synthesis of various pharmaceutical compounds and their analogues scribd.comictsl.net. Its role often involves introducing the sterically hindered trimethylphenyl group into a target molecule, which can be a strategic approach to modulate the compound's pharmacological profile.

For instance, the compound is used in the preparation of N-(2,2-dialkoxyethyl)-(substituted-phenyl) alkylamines google.com. These types of compounds are intermediates that can be further elaborated into more complex pharmaceutical agents. The synthesis typically involves the reaction of this compound with a reagent like chloroacetaldehyde diethylacetal google.com.

Additionally, it is employed in the creation of complex benzoic acid derivatives that have been investigated for their therapeutic potential google.com. In these syntheses, the amine functionality of this compound serves as a handle for coupling with other molecular fragments, leading to the assembly of novel drug candidates. The resulting analogues are then studied to understand how the specific substitution pattern affects their biological activity openrepository.com.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Derivatives of this compound are frequently synthesized and evaluated to establish these relationships.

A notable example is the investigation of 2,4,6-trimethylbenzenesulfonyl hydrazones, which are derived from the broader family of trimethylbenzene compounds. In one study, a series of these hydrazones were synthesized and tested for their antibacterial activity mdpi.com. The research revealed that specific substitutions on the hydrazone scaffold led to significant activity against Gram-positive bacteria, with one derivative showing a minimal inhibitory concentration (MIC) as low as 7.81 µg/mL against certain strains mdpi.com. This study highlights how modifications to a core structure containing the trimethylphenyl group can dramatically impact biological efficacy.

Another research effort focused on the synthesis and computational analysis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine as a potential inhibitor of SARS-CoV-2 proteins nih.gov. Through molecular docking and DFT methods, the study explored how the compound's 'U' shaped structure, featuring the 2,4,6-trimethylbenzyl group, interacts with key viral proteins. Such computational SAR studies are crucial for rational drug design, providing insights into the binding modes and potential efficacy of new therapeutic agents before extensive laboratory synthesis and testing nih.gov.

The steric properties of the 2,4,6-trimethylbenzyl group can significantly influence reaction rates and biological interactions, a factor explored in bioinorganic chemistry. Studies on copper coordination compounds have shown that the steric bulk of this group can retard the rate of certain reactions, providing insight into the mechanisms of electron-transfer and deprotonation in biological systems ethernet.edu.et.

Table 1: Selected Bioactive Derivatives and their Studied Activities

Derivative Class Core Scaffold Component Studied Biological Activity Key Findings
2,4,6-Trimethylbenzenesulfonyl Hydrazones 2,4,6-Trimethylbenzene Antibacterial High activity against Gram-positive bacteria, with MIC values as low as 7.81 µg/mL for some derivatives mdpi.com.
4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine 2,4,6-Trimethylbenzyl Antiviral (potential) Efficient interaction with COVID-19 protease targets in molecular docking studies nih.gov.

Design of Ligands for Specific Biological Targets through Scaffold Hopping

Scaffold hopping is a drug design strategy that involves modifying the core structure of a known active compound to discover new, structurally distinct molecules with similar or improved biological activity. While not a direct example of hopping from this compound, its incorporation into novel structures represents a key aspect of ligand design aimed at specific biological targets.

The design and synthesis of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine serves as a case study in creating a novel ligand for a specific biological purpose nih.gov. In this research, the 2,4,6-trimethylbenzyl group was deliberately chosen as part of the molecular design. The rationale for including this bulky, lipophilic group is often to enhance binding affinity to a target protein by occupying a specific hydrophobic pocket. The computational analysis of this molecule against SARS-CoV-2 proteins demonstrated its potential to act as an effective ligand, with the trimethylbenzyl moiety playing a crucial role in the predicted binding interactions nih.gov. This process of rationally designing a new molecule by combining different structural fragments to fit a biological target is a cornerstone of modern medicinal chemistry.

Polymer Science and Materials Chemistry

The applications of this compound and its derivatives extend into the realm of polymer and materials science, where they are used to create materials with specialized properties.

Incorporation into Polymer Backbones for Novel Materials

The incorporation of specific chemical moieties into the main chain of a polymer can impart unique properties to the resulting material. While the direct use of this compound in polycondensation or other step-growth polymerization reactions to form the main polymer backbone is not extensively documented in the available literature, its structural analogues are key in creating certain polymers. The amine functionality, in principle, allows it to react with difunctional compounds like diacids or diacyl chlorides to form polyamides, although specific examples involving the this compound scaffold are not prominent.

Synthesis of Functional Polymers using this compound Derived Monomers

A more common application in polymer chemistry is the use of monomers derived from the 2,4,6-trimethylbenzyl structure to synthesize functional polymers. These monomers can be designed to have polymerizable groups (like vinyl or acrylate) and are then used in chain-growth polymerization.

A significant area of application is in the field of photoinitiators for dental adhesives and other materials. Derivatives such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) are highly effective photoinitiators. These molecules, when exposed to light of a specific wavelength, generate free radicals that initiate the polymerization of monomer units. The 2,4,6-trimethylbenzoyl portion of the molecule is critical to its photochemical properties. Studies have compared the degree of conversion in dental adhesives initiated by TPO versus traditional systems like camphorquinone/amine, demonstrating its efficacy in creating robust polymer networks.

While this compound itself is not the direct monomer, it is a close structural relative to the key precursors, such as 2,4,6-trimethylbenzyl alcohol nih.gov or 2,4,6-trimethylbenzyl chloride mdpi.com, which are used to synthesize these specialized photoinitiators and other functional monomers. The synthesis of these precursors is well-established, providing a reliable route to materials used in advanced polymerization applications.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,4,6-trimethylbenzenesulfonyl hydrazones
4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine
Chloroacetaldehyde diethylacetal
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
Camphorquinone
2,4,6-Trimethylbenzyl alcohol

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the application of the chemical compound This compound in the development of advanced polymeric materials such as conducting polymers or hydrogels.

Therefore, the requested article section on "" focusing on this specific compound's role in conducting polymers and hydrogels cannot be generated due to the absence of relevant scientific data.

Theoretical and Computational Investigations of 2,4,6 Trimethylbenzylamine

Quantum Chemical Calculations (DFT, Ab Initio)

Comprehensive quantum chemical calculations using methods such as Density Functional Theory (DFT) or ab initio calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies detailing these calculations for 2,4,6-trimethylbenzylamine are absent from the current body of scientific literature.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MEP) maps, has not been specifically reported for this compound. Such studies would be invaluable for predicting the molecule's reactivity, with the HOMO energy indicating its electron-donating capability and the LUMO energy its electron-accepting nature. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability. Without dedicated computational studies, these properties remain unquantified for this compound.

Conformational Analysis and Energetic Profiles

The steric hindrance introduced by the three methyl groups on the benzene (B151609) ring suggests that this compound could adopt several conformations based on the rotation around the C-C and C-N single bonds. A conformational analysis would identify the most stable (lowest energy) conformers and the energy barriers between them. However, no specific research detailing the potential energy surface or energetic profiles of different rotamers of this compound has been published.

Computational Studies of Reaction Mechanisms

While this compound is used in the synthesis of other molecules, such as imine ligands, computational studies elucidating the mechanisms of these reactions are not available.

Transition State Characterization and Activation Energies

Detailed mechanistic studies would involve locating and characterizing the transition state structures for reactions involving this compound. The calculation of activation energies would provide quantitative insight into the reaction kinetics. Currently, there are no published reports that provide this level of computational detail for reactions involving this specific amine.

Solvation Effects and Catalytic Pathways

The influence of solvents on reaction pathways and the potential for catalytic cycles involving this compound are areas that remain unexplored from a computational standpoint. Understanding solvation effects is critical for optimizing reaction conditions, but specific computational models for this compound in various solvents have not been developed or reported.

Molecular Docking and Dynamics Simulations in Medicinal Chemistry

The potential of this compound or its derivatives as pharmacologically active agents has been suggested by its inclusion in several patents for the development of new therapeutic compounds. However, the foundational computational studies to support these applications are not publicly available.

Molecular docking simulations are essential for predicting the binding affinity and orientation of a ligand within the active site of a biological target, such as a protein or enzyme. Following docking, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. A search of the literature did not yield any studies that have performed molecular docking or molecular dynamics simulations specifically with this compound as the ligand. Such research would be a critical first step in evaluating its potential in drug discovery.

Ligand-Receptor Interactions and Binding Affinity Predictions

The prediction of how a ligand, such as this compound, will interact with a biological receptor is a cornerstone of computational drug design. These predictions help in understanding the mechanism of action and in optimizing the ligand's structure to enhance its efficacy.

While specific, publicly available research detailing the ligand-receptor interactions and binding affinity predictions for this compound is limited, the general principles of these computational methods can be described. Techniques such as molecular docking are commonly employed to predict the preferred orientation of a ligand when bound to a receptor. These simulations calculate a scoring function to estimate the binding affinity, which is a measure of the strength of the interaction. For a molecule like this compound, key interactions would likely involve its amine group forming hydrogen bonds and its trimethyl-substituted benzene ring participating in hydrophobic and van der Waals interactions within a receptor's binding pocket.

Advanced computational methods, including various deep learning approaches, are increasingly being used to predict protein-ligand binding affinities with greater accuracy. nih.gov These models can be trained on large datasets of known protein-ligand complexes to learn the complex relationships between molecular features and binding strength. nih.goved.ac.uk For instance, convolutional neural networks (CNNs) can capture three-dimensional structural information, while graph neural networks (GNNs) can effectively model the intricate connections within and between molecules. nih.gov

A hypothetical analysis of this compound might involve docking it into the active site of a relevant enzyme or receptor. The results would typically be presented in a table format, summarizing the predicted binding energy and the key interacting residues.

Hypothetical Docking Results for this compound with a Generic Receptor

Parameter Predicted Value
Binding Affinity (kcal/mol) -7.5
Hydrogen Bond Interactions Amine group with Aspartic Acid residue
Hydrophobic Interactions Trimethylphenyl group with Leucine, Valine, and Isoleucine residues

Conformational Changes and Dynamic Behavior in Biological Systems

Understanding the dynamic behavior of a ligand and its target receptor is crucial, as biological systems are not static. Molecular dynamics (MD) simulations are a powerful computational method used to study the conformational changes and movements of molecules over time. ulisboa.ptnih.gov

An MD simulation of this compound within a biological system, such as solvated in water or interacting with a lipid bilayer, would provide insights into its flexibility and preferred conformations. nih.govresearchgate.net These simulations track the positions and velocities of atoms over a specific period, allowing for the analysis of trajectories and the characterization of dynamic properties. ulisboa.ptresearchgate.net

For this compound, MD simulations could reveal how the molecule adapts its shape upon entering a receptor's binding site. The simulations could also shed light on the stability of the ligand-receptor complex and the influence of the ligand on the receptor's own conformational dynamics. unica.it The evaluation of interaction energies between the ligand and the receptor throughout the simulation can provide a more detailed picture of the binding event. unica.it

Key Parameters Analyzed in a Typical Molecular Dynamics Simulation

Parameter Description
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure, indicating the stability of the system.
Root Mean Square Fluctuation (RMSF) Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the molecule.
Radius of Gyration (Rg) Represents the compactness of a molecule, providing insights into conformational changes.

This table represents typical parameters analyzed in MD simulations and is not based on specific simulation data for this compound.

Advanced Spectroscopic and Chromatographic Characterization of 2,4,6 Trimethylbenzylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 2,4,6-trimethylbenzylamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Due to the molecule's symmetry, the two aromatic protons appear as a single signal, as do the two ortho-methyl groups. The expected chemical shifts (δ) are predicted based on established values for similar structural motifs.

Predicted ¹H NMR Spectral Data for this compound

Assigned Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-NH₂ (Amine) 1.5 - 2.5 Broad Singlet 2H
Ar-CH₃ (para-methyl) ~2.25 Singlet 3H
Ar-CH₃ (ortho-methyls) ~2.35 Singlet 6H
-CH₂- (Benzylic) ~3.70 Singlet 2H
Ar-H (Aromatic) ~6.80 Singlet 2H

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. The symmetry of the trimethylphenyl group simplifies the aromatic region of the spectrum.

Predicted ¹³C NMR Spectral Data for this compound

Assigned Carbons Predicted Chemical Shift (δ, ppm)
Ar-CH₃ (para-methyl) ~20.5
Ar-CH₃ (ortho-methyls) ~19.0
-CH₂- (Benzylic) ~40.0
Ar-C (Aromatic C-H) ~129.0
Ar-C (Aromatic C-CH₂) ~135.0
Ar-C (Aromatic C-CH₃, ortho) ~136.5
Ar-C (Aromatic C-CH₃, para) ~137.0

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of bonds and functional groups present, providing a characteristic "fingerprint" for the compound. renishaw.com

The IR spectrum of this compound is characterized by absorption bands corresponding to specific bond vibrations. Key expected frequencies include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic (methyl and methylene) groups, and C=C stretching within the aromatic ring. Analysis of related compounds, such as 2,4,6-trimethylbenzene sulphonyl chloride, aids in the assignment of vibrations associated with the trimethylbenzene core. semanticscholar.orgresearchgate.net

Raman spectroscopy provides complementary information, as the selection rules differ from IR. Vibrations that are symmetric and involve a change in polarizability, such as the aromatic ring breathing mode, often produce strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Description
N-H Stretch IR 3300 - 3500 Two bands, symmetric & asymmetric
C-H Stretch (Aromatic) IR, Raman 3000 - 3100 Aromatic ring C-H bonds
C-H Stretch (Aliphatic) IR, Raman 2850 - 3000 Methyl and methylene (B1212753) C-H bonds
N-H Scissor IR 1590 - 1650 Bending vibration of the -NH₂ group
C=C Stretch (Aromatic) IR, Raman 1450 - 1600 Aromatic ring skeletal vibrations
CH₂/CH₃ Bend IR, Raman 1375 - 1465 Deformation of aliphatic groups
C-N Stretch IR 1020 - 1250 Stretching of the carbon-nitrogen bond

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis (MS/MS), offers valuable structural information. libretexts.orgchemguide.co.uk

For this compound (C₁₀H₁₅N), the calculated molecular weight is 149.23 g/mol . nih.gov In electron ionization (EI) MS, the molecular ion peak ([M]⁺˙) would be observed at m/z 149. The fragmentation of benzylamines is typically dominated by alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This process leads to the formation of a highly stable benzylic cation. For this compound, this results in the loss of an ·NH₂ radical to form the 2,4,6-trimethylbenzyl cation, which would be the base peak in the spectrum.

In tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺, m/z 150), collision-induced dissociation (CID) would similarly lead to the neutral loss of ammonia (NH₃) to generate the same stable cation at m/z 133. The fragmentation of complex derivatives like protonated 2,4,6-tris(benzylamino)-1,3,5-triazines also shows fragmentation pathways involving benzyl (B1604629) group interactions, highlighting the complex rearrangements possible in such systems. nih.gov

Predicted Key Ions in the Mass Spectrum of this compound

Ion Predicted m/z Formula Description
[M]⁺˙ 149 [C₁₀H₁₅N]⁺˙ Molecular Ion
[M+H]⁺ 150 [C₁₀H₁₆N]⁺ Protonated Molecule (ESI/CI)
[M-NH₂]⁺ 133 [C₁₀H₁₃]⁺ Alpha-cleavage fragment (2,4,6-trimethylbenzyl cation)
[M-CH₃]⁺ 134 [C₉H₁₂N]⁺ Loss of a methyl radical from the molecular ion

High-Resolution Chromatography Techniques (GC-MS, LC-MS/MS) for Purity and Mixture Analysis

High-resolution chromatography, coupled with mass spectrometry, is essential for separating this compound from impurities, reaction byproducts, or other components in a complex mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column (e.g., a nonpolar HP-5MS column). rsc.org The retention time is a characteristic property under specific conditions. The coupled mass spectrometer provides mass spectra for peak identification and confirmation. For less volatile derivatives, chemical derivatization to form more volatile species, such as trimethylsilyl (TMS) derivatives, may be employed to improve chromatographic performance. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for less volatile or thermally labile derivatives, or for analysis in complex matrices. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase (e.g., a C18 column). researchgate.netnih.gov The high selectivity and sensitivity of the tandem mass spectrometer allow for precise quantification and identification of the target compound and related substances, even at trace levels.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

Crystallographic Data for the Derivative N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine nih.gov

Parameter Value
Chemical Formula C₁₂H₁₄N₂S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.2766
b (Å) 7.0676
c (Å) 13.8598
β (°) 118.736
Volume (ų) 1226.24

Environmental Fate and Degradation Pathways of 2,4,6 Trimethylbenzylamine

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. The primary abiotic processes relevant to organic compounds in the environment are photodegradation and hydrolysis.

Photodegradation Pathways

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While direct photolysis of benzylamine (B48309) is not expected to be significant as it does not absorb light at wavelengths greater than 290 nm, indirect photodegradation mechanisms are likely to play a role in the environmental fate of 2,4,6-trimethylbenzylamine. nih.gov

The presence of photosensitizing agents in the environment, such as humic substances, can lead to the formation of reactive oxygen species (ROS), including hydroxyl radicals (•OH). These highly reactive species can initiate the degradation of this compound. The proposed photodegradation pathway would likely involve the oxidation of the benzylic carbon, leading to the formation of an imine intermediate. This imine can then undergo further oxidation to yield 2,4,6-trimethylbenzaldehyde. sciencemadness.org The methyl groups on the aromatic ring may also be susceptible to oxidation, leading to the formation of corresponding carboxylic acids.

Table 1: Potential Photodegradation Products of this compound

Precursor CompoundPotential IntermediatePotential Final Product
This compound2,4,6-Trimethylbenzylideneamine (imine)2,4,6-Trimethylbenzaldehyde
This compoundHydroxylated intermediatesRing cleavage products (e.g., smaller organic acids)

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Under typical environmental pH conditions (pH 5-9), benzylamine is not expected to undergo significant hydrolysis. nih.gov The carbon-nitrogen bond in benzylamines is generally stable under these conditions. However, under specific, non-environmental conditions such as acidic hydrolysis used in chemical synthesis, cleavage of the benzylamine structure can occur. google.com Therefore, in most natural aquatic environments, hydrolysis is not anticipated to be a significant degradation pathway for this compound.

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the primary mechanism for the removal of organic pollutants from the environment.

Identification of Microbial Degraders

While no specific microorganisms have been identified to date that degrade this compound, numerous bacteria capable of degrading aromatic amines and trimethylbenzene isomers have been isolated and characterized. nih.govnih.gov It is plausible that microbial consortia or specific strains within genera known for their catabolic versatility, such as Pseudomonas, Bacillus, and Arthrobacter, could metabolize this compound. nih.govwikipedia.orgmdpi.com For instance, Arthrobacter pascens is known to produce an enzyme that acts on N-benzylformamide to produce benzylamine. wikipedia.org Furthermore, various strains of Lactobacillus plantarum and Bacillus subtilis have demonstrated the ability to degrade biogenic amines. mdpi.comfrontiersin.org Microbial cultures enriched from contaminated sites have also shown the capacity to degrade trimethylbenzene isomers under anaerobic conditions. nih.govprovectusenvironmental.com

Elucidation of Biodegradation Pathways and Intermediates (e.g., Ring Cleavage)

The biodegradation of aromatic compounds typically proceeds through a series of enzymatic reactions that introduce oxygen atoms into the aromatic ring, leading to ring cleavage and subsequent metabolism through central metabolic pathways. For this compound, several initial lines of attack are possible.

One potential pathway involves the oxidation of one of the methyl groups to a carboxylic acid, followed by further degradation. Another possibility is the deamination of the benzylamine to form 2,4,6-trimethylbenzyl alcohol, which can then be oxidized to the corresponding aldehyde and carboxylic acid. A third potential pathway involves the direct enzymatic attack on the aromatic ring by dioxygenase enzymes, a common strategy in the degradation of aromatic amines. nih.gov This would lead to the formation of a dihydroxylated intermediate, which is then susceptible to ring cleavage.

Following ring cleavage, the resulting aliphatic intermediates would be further metabolized through pathways such as the beta-ketoadipate pathway, ultimately leading to mineralization to carbon dioxide and water.

Table 2: Hypothetical Biotic Degradation Intermediates of this compound

Initial ReactionKey Intermediate(s)Subsequent Products
Methyl group oxidation2,4,6-Trimethylbenzoic acidRing cleavage products
Deamination2,4,6-Trimethylbenzyl alcohol2,4,6-Trimethylbenzaldehyde, 2,4,6-Trimethylbenzoic acid
Ring dioxygenationDihydroxylated this compoundRing cleavage products (e.g., muconic acid derivatives)

Environmental Monitoring and Detection in Various Matrices

Effective monitoring and detection methods are crucial for assessing the environmental presence and concentration of this compound. Due to its chemical nature as an aromatic amine, established analytical techniques for this class of compounds would be applicable.

High-performance liquid chromatography (HPLC) is a widely used and effective technique for the determination of aromatic amines in environmental samples. thermofisher.cntandfonline.com Detection is typically achieved using a UV detector, as the aromatic ring of this compound will absorb UV light. sciencemadness.org For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS). In some cases, pre-column derivatization may be employed to improve the chromatographic properties and detectability of the analyte. researchgate.net

For the analysis of this compound in aqueous matrices such as river water or wastewater, a pre-concentration step is often necessary to achieve the required detection limits. Solid-phase extraction (SPE) is a common and effective technique for this purpose, where the analyte is adsorbed onto a solid sorbent from the water sample and then eluted with a small volume of an organic solvent. tandfonline.comresearchgate.net

For soil and sediment samples, an extraction step using an appropriate solvent would be required prior to analysis by HPLC.

Table 3: Potential Analytical Methods for the Detection of this compound

Environmental MatrixSample PreparationAnalytical Technique
Water (river, wastewater)Solid-Phase Extraction (SPE)High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection
Soil/SedimentSolvent ExtractionHigh-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection
AirAdsorption on a sorbent tube followed by thermal or solvent desorptionGas Chromatography-Mass Spectrometry (GC-MS)

Analytical Challenges in Environmental Sample Analysis

Detecting and quantifying chemical compounds in environmental matrices such as soil, water, and air presents numerous challenges. These typically include low concentrations, interference from other compounds in the sample matrix, and the need for highly sensitive and specific instrumentation. For aromatic amines, common analytical techniques include gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov These methods are often used for related compounds like substituted diphenylamines to achieve low detection limits in complex samples like wastewater and sediment. researchgate.netnih.gov

However, no specific analytical methods, method validation reports, detection limits, or studies on matrix effects have been published for this compound. Research would be required to develop and validate a reliable method for its quantification in various environmental media, addressing potential challenges such as its polarity, volatility, and potential for binding to organic matter in soil and sediment.

Predictive Modeling of Environmental Dispersion and Transformation

Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment. researchgate.net These models, including Quantitative Structure-Activity Relationship (QSAR) models, use the physicochemical properties of a substance to estimate its persistence, potential for bioaccumulation, and mobility. nih.goveuropa.eu

For the general class of aromatic amines, studies have investigated their biodegradability and behavior in systems like sewage treatment plants. nih.govresearchgate.net For instance, research has shown that some methylated anilines, such as 2,6-dimethyl aniline (B41778), are persistent and not effectively removed during aerobic sewage treatment, indicating a potential risk to aquatic ecosystems. nih.govacs.org The primary removal process for many aromatic amines in such systems is biodegradation rather than absorption or volatilization. nih.govresearchgate.net

Despite the availability of these models and findings for related compounds, there are no specific predictive modeling studies for this compound found in the literature. To perform such modeling, key data points would be needed, including the compound's water solubility, vapor pressure, octanol-water partition coefficient (Kow), and experimentally determined degradation rates (e.g., hydrolysis, photolysis, biodegradation). Without this input data and specific modeling studies, it is not possible to provide a scientifically accurate prediction of its environmental dispersion and transformation pathways.

Q & A

Basic Questions

Q. What are the critical safety considerations when handling 2,4,6-Trimethylbenzylamine in laboratory settings?

  • Answer: this compound is corrosive (Risk Phrase R34) and requires stringent safety protocols. Key measures include:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use a chemical fume hood to minimize inhalation of vapors, which may cause respiratory irritation .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid runoff into waterways. Contaminated clothing/shoes must be discarded .
  • Storage: Store in a tightly sealed container in a cool, dry, corrosion-resistant area .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

  • Answer: The compound (C10_{10}H15_{15}N, MW 149.23) is a liquid with a boiling point of ~246.5°C and a flash point of 102.4°C . Its density (0.9 g/cm³) suggests immiscibility with water, requiring solvent optimization for reactions. Limited solubility data necessitates empirical testing for aqueous or organic phase compatibility .

Q. What first-aid measures should be taken in case of dermal exposure to this compound?

  • Answer: Immediately flush the affected area with water for ≥15 minutes while removing contaminated clothing. Seek medical attention promptly due to potential delayed effects . Destroy contaminated footwear to prevent secondary exposure .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Answer: Store in a tightly closed container in a cool, dry, corrosion-designated area. Avoid exposure to oxidizers, which may trigger hazardous reactions (e.g., nitrogen oxide release) .

Advanced Research Questions

Q. How can researchers address discrepancies in the reported decomposition products of this compound under varying thermal conditions?

  • Answer: Thermal decomposition produces nitrogen oxides, CO, and CO2_2 . To resolve contradictions, employ controlled thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify decomposition pathways. Vary heating rates (e.g., 5–20°C/min) and atmospheres (N2_2 vs. air) to isolate oxidative vs. pyrolytic byproducts .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

  • Answer: Use comprehensive multi-dimensional gas chromatography (GC×GC-MS) for high-resolution separation of aromatic amines in biological or environmental matrices . For reaction monitoring, employ 1^1H NMR (in CDCl3_3) to track characteristic benzylamine proton shifts (δ 3.7–4.2 ppm) .

Q. How does the molecular structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Answer: The steric hindrance from the 2,4,6-trimethylphenyl group reduces nucleophilicity at the benzylamine nitrogen. To enhance reactivity, consider using polar aprotic solvents (e.g., DMF) or Lewis acid catalysts (e.g., AlCl3_3) to stabilize transition states .

Q. What strategies can mitigate hazardous byproduct formation during high-temperature reactions involving this compound?

  • Answer: Implement in-situ FTIR monitoring to detect early signs of decomposition (e.g., CO release). Optimize reaction temperatures below the compound’s autoignition threshold (if available) and use inert atmospheres (argon) to suppress oxidative pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.